molecular formula C16H19N3O5S B11929818 (6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

Cat. No.: B11929818
M. Wt: 365.4 g/mol
InChI Key: AVGYWQBCYZHHPN-BMKXMKBASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalexin hydrate is synthesized through a series of chemical reactions involving the cephalosporin nucleus (7-amino cephalosporanic acid). The process typically involves the acylation of the cephalosporin nucleus with D-phenylglycine chloride hydrochloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is crystallized to obtain cephalexin hydrate.

Industrial Production Methods: Industrial production of cephalexin hydrate involves large-scale fermentation processes to produce the cephalosporin nucleus, followed by chemical synthesis to attach the side chain. The final product is purified through crystallization and drying processes to obtain cephalexin hydrate in its pure form .

Comparison with Similar Compounds

Uniqueness: Cephalexin hydrate is unique due to its oral bioavailability and effectiveness against a wide range of bacterial infections. Its hydrated form enhances solubility and stability, making it a preferred choice in various pharmaceutical formulations .

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11-,15-;/m0./s1

InChI Key

AVGYWQBCYZHHPN-BMKXMKBASA-N

Isomeric SMILES

CC1=C(N2[C@H]([C@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O

Origin of Product

United States

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